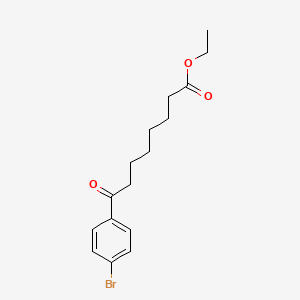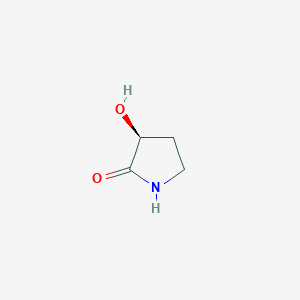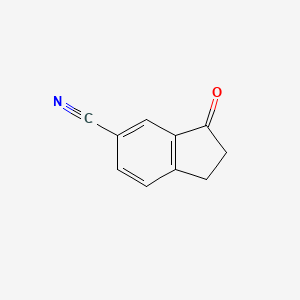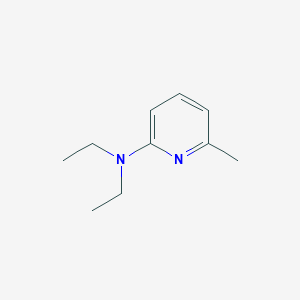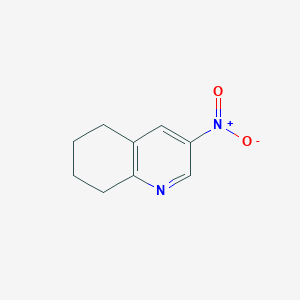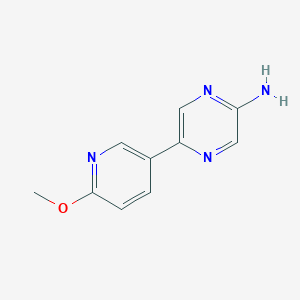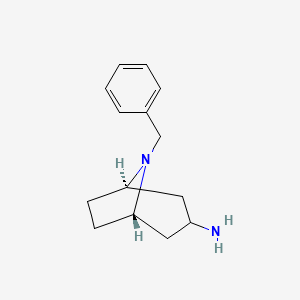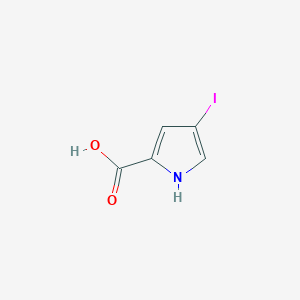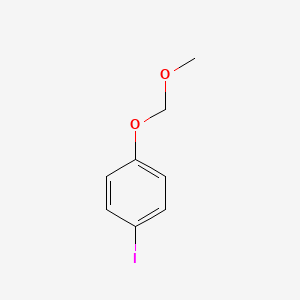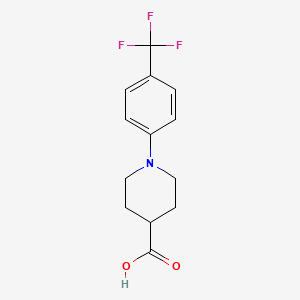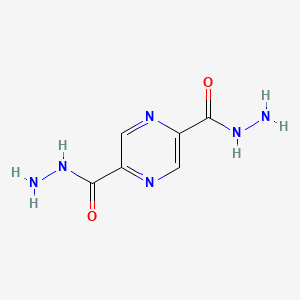
Pyrazine-2,5-dicarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazine-2,5-dicarbohydrazide is a chemical compound with the molecular formula C6H8N6O2 and a molecular weight of 196.17 . It is a derivative of pyrazine, a heterocyclic aromatic organic compound . Pyrazine-2,5-dicarbohydrazide is used for proteomics research .
Molecular Structure Analysis
The molecular structure of Pyrazine-2,5-dicarbohydrazide is based on the pyrazine core, which is a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .Physical And Chemical Properties Analysis
Pyrazine-2,5-dicarbohydrazide shares some physical and chemical properties with its parent compound, pyrazine. Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . The specific physical and chemical properties of Pyrazine-2,5-dicarbohydrazide are not detailed in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Derivative Formation
Pyrazine-2,5-dicarbohydrazide has been explored in various synthetic pathways, leading to the formation of novel derivatives. For instance, it has served as a starting material for the preparation of 2-aminopyrazine derivatives through selective oxidations and derivative transformations. These processes demonstrate the chemical versatility of pyrazine-2,5-dicarbohydrazide in synthesizing monocarbamoyl- and monocarboxyhydrazide derivatives, further converted into acid azides and pyrazine-urethanes, showcasing its potential in synthetic organic chemistry and drug design (Schut, Mager, & Berends, 2010).
Antimicrobial Properties
Pyrazine-2,5-dicarbohydrazide derivatives have been synthesized and assessed for their antimicrobial activities against both Gram-positive and Gram-negative bacterial strains. The creation of these derivatives from pyrazinamide demonstrates the compound's application in developing new antimicrobial agents, indicating its significant role in addressing bacterial resistance challenges (Miniyar Pb & Makhija, S., 2009).
Biological Activities and Potential Applications
The evaluation of pyrazine derivatives, including those related to pyrazine-2,5-dicarbohydrazide, has revealed a wide range of biological activities. These activities include antimicrobial, antifungal, and potential applications as bio-based fumigants due to their lower toxicity and broad-spectrum activity at relatively low concentrations. Such findings underscore the utility of pyrazine derivatives in fields such as agriculture, food industry, and pharmaceuticals, providing a basis for further exploration into their diverse applications (Janssens, Tyc, Besselink, de Boer, & Garbeva, 2019).
Electrochemical and Spectroelectrochemical Properties
The study of pyrazine-2,5-dicarbohydrazide derivatives has also extended into the electrochemical and spectroelectrochemical domains, highlighting their potential in developing polynuclear complexes for various applications. These investigations provide insights into the redox properties of these compounds, which are crucial for applications in materials science and electrochemical sensors (Marcaccio, Paolucci, Paradisi, Carano, Roffia, Fontanesi, Yellowlees, Serroni, Campagna, & Balzani, 2002).
Eigenschaften
IUPAC Name |
pyrazine-2,5-dicarbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6O2/c7-11-5(13)3-1-9-4(2-10-3)6(14)12-8/h1-2H,7-8H2,(H,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQZQVKROBHIAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)NN)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine-2,5-dicarbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexanoic acid, 6-[(1-oxononyl)amino]-](/img/structure/B1311979.png)
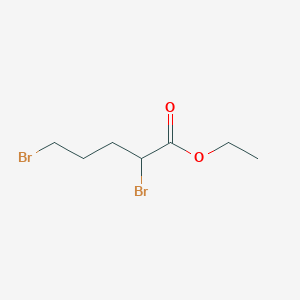
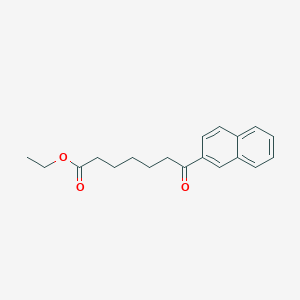
![8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1311982.png)
